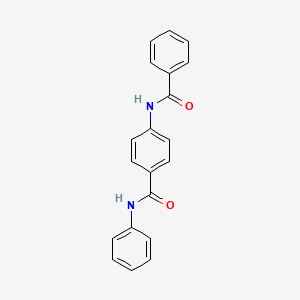

4-Benzamido-N-phenylbenzamide

Description

4-Benzamido-N-phenylbenzamide is a benzamide derivative characterized by a benzamido (-Bz) substituent at the para-position of the benzene ring and an N-phenyl group (Figure 1). The central amide group facilitates hydrogen bonding, a critical feature for biological interactions .

Modifications at the 4-position often involve coupling reactions with acid chlorides or urea precursors .

Properties

CAS No. |

13755-08-3 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-benzamido-N-phenylbenzamide |

InChI |

InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)22-18-13-11-16(12-14-18)20(24)21-17-9-5-2-6-10-17/h1-14H,(H,21,24)(H,22,23) |

InChI Key |

KGLXSBNAWVALGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-N-phenylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and short reaction times .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including 4-Benzamido-N-phenylbenzamide, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzamido-N-phenylbenzamide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-Benzamido-N-phenylbenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 4-Benzamido-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have shown a higher affinity toward the ABL1 kinase protein, forming stable complexes and inhibiting its activity. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticonvulsant Activity

- Active Conformation : X-ray crystallography and molecular mechanics studies reveal that anticonvulsant-active N-phenylbenzamides adopt a conformation where the central amide plane is oriented to enable hydrogen bonding via the carbonyl oxygen. Substituents like o-methyl groups stabilize this conformation, enhancing activity in maximal electroshock (MES) models .

- 4-Benzamido-N-phenylbenzamide : The benzamido group at the 4-position may sterically hinder the optimal anticonvulsant conformation observed in active compounds (e.g., 4-methyl-N-phenylbenzamide). This could reduce its efficacy compared to derivatives with smaller substituents .

Anticancer Potential

- Ureido Derivatives : Compounds like N-(4-(3-phenylureido)phenyl)benzamide (6a–g) exhibit in vitro anticancer activity, with IC₅₀ values <10 μM in some cases. The ureido linker enhances solubility and may improve binding to kinase targets .

- 4-Benzamido-N-phenylbenzamide : The absence of a ureido group limits direct comparison, but the benzamido moiety could still interact with hydrophobic pockets in cancer-related enzymes .

Electronic and Steric Modifications

Structural and Crystallographic Insights

- Bond Lengths : The C=O bond length in the amide group of active anticonvulsants is ~1.22 Å, consistent with optimal hydrogen-bonding capacity. Bulky substituents like benzamido may elongate this bond, reducing interaction efficacy .

- Crystal Packing : Derivatives such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) form dimeric structures via N–H···O hydrogen bonds, whereas 4-Benzamido-N-phenylbenzamide’s larger substituent may disrupt such interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.